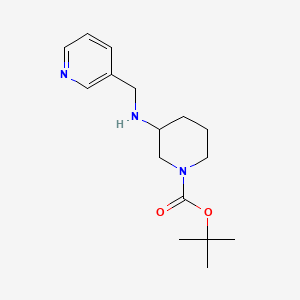

tert-Butyl 3-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate

Description

tert-Butyl 3-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a pyridin-3-ylmethylamino substituent at the 3-position of the piperidine ring.

Properties

Molecular Formula |

C16H25N3O2 |

|---|---|

Molecular Weight |

291.39 g/mol |

IUPAC Name |

tert-butyl 3-(pyridin-3-ylmethylamino)piperidine-1-carboxylate |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-5-7-14(12-19)18-11-13-6-4-8-17-10-13/h4,6,8,10,14,18H,5,7,9,11-12H2,1-3H3 |

InChI Key |

JXBUOGOUJLTBTC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Photocatalytic One-Step Synthesis Using Acridine Salt Catalysis

A recent and environmentally friendly method involves a one-step photocatalytic reaction using acridine salt as a visible-light photocatalyst. This approach synthesizes tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a closely related analog, which can be adapted for tert-butyl 3-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate by analogous chemistry.

- Reactants: 2-aminopyridine (or substituted pyridinyl amine), piperazine-1-tert-butyl formate (or piperidine-1-tert-butyl carboxylate).

- Catalyst: Acridine salt photocatalyst.

- Oxidant: 2,2,6,6-tetramethylpiperidine-N-oxide or diphenyl disulfide.

- Solvent: Anhydrous dichloroethane.

- Conditions: Blue LED light irradiation for ~10 hours under oxygen atmosphere.

- Yield: High yields reported (~94-95%).

- Purification: Column chromatography.

Reaction Scheme Summary:

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Mix 2-aminopyridine, piperidine-1-tert-butyl carboxylate, acridine salt, oxidant in solvent | Molar ratio ~1:1, catalyst 0.1 eq, oxidant 0.5 eq |

| 2 | Oxygen purge (3 times) | Ensures oxidative environment |

| 3 | Irradiate with blue LED light | ~10 hours at ambient temperature |

| 4 | Work-up and purification | Spin-dry filtrate, column chromatography |

- One-step synthesis reduces synthetic complexity.

- Avoids use of heavy metals and hydrogen gas, enhancing safety and environmental profile.

- High product yield and purity.

- Conditions are mild and scalable for industrial production.

- Requires specialized photocatalyst and light source.

- Reaction time relatively long (~10 hours).

This method is described in detail in patent CN108558792B and provides a model for synthesizing this compound analogs by photocatalytic C–N bond formation.

Palladium-Catalyzed Cross-Coupling and Hydrogenation Route

Traditional synthetic routes often involve a two-step process:

- Step 1: Metal-catalyzed coupling (e.g., Buchwald-Hartwig amination or Suzuki coupling) between a halogenated piperidine derivative and a pyridinylmethyl amine or equivalent.

- Step 2: Catalytic hydrogenation (palladium on carbon) to reduce any nitro or other protecting groups to the amine.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Pd catalyst, base, solvent (e.g., toluene) | Coupling of tert-butyl 4-(halogen)piperidine-1-carboxylate with pyridin-3-ylmethyl amine |

| 2 | Pd/C, H2 gas, solvent (e.g., ethanol) | Hydrogenation to convert intermediates to amino derivatives |

Pros:

- Well-established and widely used in medicinal chemistry.

- Good control over regio- and chemoselectivity.

Cons:

- Multi-step process increases time and cost.

- Use of heavy metals and hydrogen gas poses safety and environmental concerns.

- Potential for byproduct formation reduces overall yield.

This method is referenced as a conventional approach in the patent literature and academic syntheses of related piperidine derivatives.

Boronate Ester Intermediate Strategy (Suzuki Coupling)

A related approach involves the preparation of boronate ester derivatives of the piperidine ring, which then undergo Suzuki-Miyaura cross-coupling with bromopyridine derivatives to introduce the pyridinyl substituent.

- Boronate esters such as tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate are synthesized as intermediates.

- Coupling with 3-bromopyridine or 3-bromoaniline derivatives under palladium catalysis.

- Purification by flash column chromatography.

This method is useful for modular synthesis but involves multiple steps and palladium catalysis.

β-Keto Ester and Enamine Route (Indirect Synthesis of Piperidine Derivatives)

Some syntheses start from N-Boc-piperidine carboxylic acids converted into β-keto esters, followed by enamine formation and subsequent reaction with substituted hydrazines or amines to build complex heterocyclic structures.

Though this method is more relevant to pyrazole derivatives, the underlying chemistry of N-Boc-piperidine activation and functionalization can be adapted for preparing this compound analogs.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Photocatalytic one-step synthesis | 2-Aminopyridine, piperidine-1-tert-butyl carboxylate, acridine salt, oxidant | Blue LED, O2, dichloroethane, 10 h | 94-95 | One-step, mild, eco-friendly, high yield | Requires photocatalyst and light source |

| Pd-catalyzed coupling + hydrogenation | Halogenated piperidine, pyridinylmethyl amine, Pd catalyst, H2 gas | Pd/C, H2 gas, multiple steps | Variable | Established, selective | Multi-step, heavy metals, hazardous gases |

| Boronate ester Suzuki coupling | Boronate ester intermediate, bromopyridine | Pd catalyst, flash chromatography | 50-96 | Modular, versatile | Multi-step, Pd catalyst required |

| β-Keto ester/enamine route | N-Boc-piperidine acids, DMF-DMA, hydrazines | Multiple steps, enamine chemistry | Not directly reported | Useful for heterocyclic derivatives | Indirect, complex synthesis |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme mechanisms or receptor binding .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the design of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a building block for advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Pyridine-Based Substituents

(a) tert-Butyl 3-((((6-Bromopyridin-3-yl)methyl)amino)methyl)piperidine-1-carboxylate (CAS 1420868-74-1)

- Molecular Formula : C₁₈H₂₅BrN₄O₂.

- Key Difference : Incorporates a 6-bromo-pyridin-3-ylmethyl group instead of pyridin-3-ylmethyl.

- Applications : Bromine substitution enhances electrophilicity, making it a candidate for cross-coupling reactions in targeted drug synthesis .

(b) tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1, CAS 1707580-61-7)

Piperidine Derivatives with Pyrimidine/Indole Substituents

(a) tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate (CAS 1353989-88-4)

- Molecular Formula : C₁₈H₂₉N₅O₂.

- Key Difference: Cyclopropylamino-pyrimidinyl substituent instead of pyridin-3-ylmethyl.

- Applications : Pyrimidine motifs are common in kinase inhibitors; cyclopropyl groups enhance metabolic stability .

(b) tert-Butyl 3-(methyl(9H-pyrimido[4,5-b]indol-4-yl)amino)piperidine-1-carboxylate

Piperidine Derivatives with Styryl/Phenethyl Substituents

(a) (±)-tert-Butyl 3-(4-Fluorostyryl)piperidine-1-carboxylate

(b) (±)-tert-Butyl 3-(2,4,5-Trifluorophenethyl)piperidine-1-carboxylate

Other Notable Analogs

(a) tert-Butyl (S)-3-(methylamino)piperidine-1-carboxylate (CAS 912368-73-1)

- Molecular Formula : C₁₁H₂₂N₂O₂.

- Key Difference: Methylamino group instead of pyridin-3-ylmethylamino.

- Applications : Intermediate for further functionalization via reductive amination .

(b) tert-Butyl 3-[(benzylideneamino)methyl]piperidine-1-carboxylate (CAS 1824819-67-1)

- Key Difference: Benzylideneamino group introduces a Schiff base, useful in metal coordination chemistry .

Biological Activity

tert-Butyl 3-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : C17H24N2O2

- Molecular Weight : 288.39 g/mol

- CAS Number : 17750458

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The piperidine structure allows for flexibility in binding, while the pyridine moiety contributes to the compound's ability to interact with specific cellular pathways.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit promising anticancer properties. A study demonstrated that similar compounds showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar activity. The mechanism involves inducing apoptosis in cancer cells and inhibiting proliferation through modulation of signaling pathways related to cell growth and survival .

Neuroprotective Effects

Research has highlighted the potential neuroprotective effects of piperidine derivatives in models of neurodegenerative diseases such as Alzheimer's. These compounds can inhibit cholinesterase activity, leading to increased levels of acetylcholine, which is crucial for cognitive functions. The structure of this compound suggests it may similarly enhance cognitive function by modulating neurotransmitter levels .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.